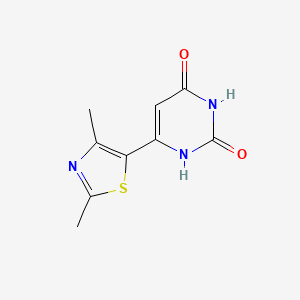
6-(2,4-dimethylthiazol-5-yl)pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
6-(2,4-Dimethylthiazol-5-yl)pyrimidine-2,4(1H,3H)-dione, also known as DMTD, is a synthetic organic compound with a wide range of applications in scientific research. DMTD is a yellow crystalline solid with a molecular weight of 252.3 g/mol and a melting point of 121-123°C. It is soluble in ethanol, methanol, and dimethyl sulfoxide (DMSO). DMTD has a variety of uses, including as a reagent for the synthesis of other compounds, as a catalyst for organic reactions, and as a biological agent for the study of certain enzymes and proteins.
Aplicaciones Científicas De Investigación
The compound "6-(2,4-dimethylthiazol-5-yl)pyrimidine-2,4(1H,3H)-dione" and its analogues have sparked considerable interest in the scientific community due to their diverse applications across various fields of research. These applications range from the development of optical sensors and hybrid catalysts for synthesis to their roles in medicinal chemistry, including anticancer activities. The following paragraphs delve into specific research findings that underscore the compound's significance in scientific research.
Optical Sensors and Hybrid Catalysts
Pyrimidine derivatives, including structures similar to "6-(2,4-dimethylthiazol-5-yl)pyrimidine-2,4(1H,3H)-dione," have been utilized as exquisite sensing materials due to their ability to form coordination as well as hydrogen bonds, making them appropriate for use as optical sensors (Jindal & Kaur, 2021). Furthermore, these compounds have found applications in the synthesis of 5H-Pyrano[2,3-d]pyrimidine scaffolds using diversified hybrid catalysts, highlighting their broad synthetic and pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Medicinal Chemistry and Pharmacology
The structural complexity and biological relevance of pyrimidine derivatives extend to medicinal chemistry, where they are known for their broad spectrum of biological activities. This includes anticancer properties, wherein these compounds exhibit potent anti-inflammatory effects through their inhibitory response against various inflammatory mediators (Rashid et al., 2021). Moreover, the synthesis and pharmacological evaluation of pyrimidine derivatives, including the exploration of their anticancer activities in diverse scaffolds, have been extensively reviewed, underlining their significance as pharmacologically active compounds (Kaur et al., 2014).
Propiedades
IUPAC Name |
6-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-4-8(15-5(2)10-4)6-3-7(13)12-9(14)11-6/h3H,1-2H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFRSUIORANGLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-dimethylthiazol-5-yl)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



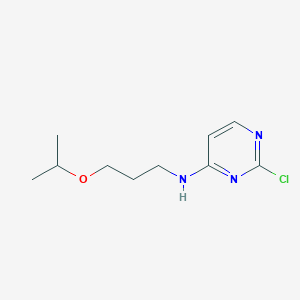
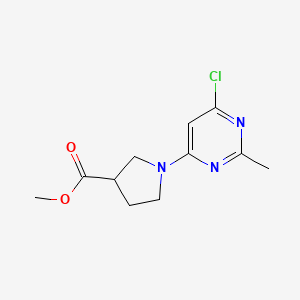



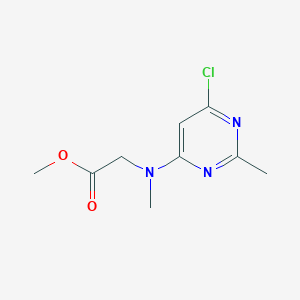
![(6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B1479210.png)

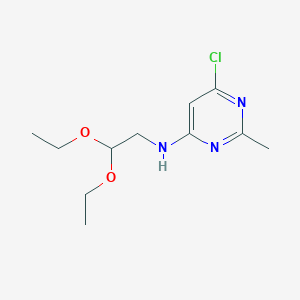
![6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B1479216.png)
![(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1479217.png)
![2-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B1479219.png)
![1-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine](/img/structure/B1479221.png)
